3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine
Overview
Description
The compound “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine” is a derivative of 1,2,4-triazole . 1,2,4-triazole derivatives are important structural moieties of many pharmaceutical drugs . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, a highly effective method for the production of 1,5-disubsubstituted-1,2,4-triazole was reported by Liu et al., where triazole was synthesized by aryl diazonium salts and isocyanide [3+2] cycloaddition method .Molecular Structure Analysis
The structures of 1,2,4-triazole derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Chemical Reactions Analysis
1,2,4-triazole derivatives have been evaluated for their cytotoxic activities against various human cancer cell lines . Compounds showed promising cytotoxic activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary. For instance, one of the derivatives, 4-triphenyl-3-(1H-1,2,4-triazol-1-yl) butane-1,4-dione (10f), has a melting point of 185–188 °C .Scientific Research Applications
Plant Growth Regulation
The compound has been synthesized and investigated for its plant growth regulatory activity . It has shown promising results in promoting root length not only for mungbean, but also for wheat . The compound changes the level of endogenous hormones in mungbean roots, with the most obvious effect being the increase of Indole-3-acetic acid (IAA), which was 4.9 times greater than that of the control at the 96th hour after treatment . This suggests that the compound could be applied as a new agrochemical, functioning as a root growth stimulant .
Anticancer Activity
Triazole derivatives, including “3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine”, have been found to possess promising anticancer activities . For instance, certain triazoloquinazolines have shown high cytotoxicity against Hep-G2 and colon HCT-116 carcinoma cells . This suggests potential applications of the compound in the field of oncology.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-8-12-9(2)14(13-8)7-10-4-3-5-11-6-10/h10-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUYVQZAPFNGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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